1,4-Dimethyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an amine group at the 2 position of the benzimidazole ring. It is known for its diverse chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methyl groups and the amine group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells . The compound’s ability to inhibit specific enzymes and receptors also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[d]imidazol-2-amine: Lacks the methyl groups at the 1 and 4 positions.
2-Methyl-1H-benzo[d]imidazole: Contains a single methyl group at the 2 position.
1,3-Dimethyl-1H-benzo[d]imidazol-2-amine: Methyl groups are located at different positions.
Uniqueness
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 1 and 4 positions enhances its stability and reactivity compared to other similar compounds.
Biological Activity
1,4-Dimethyl-1H-benzo[d]imidazol-2-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various scientific studies.
Property | Value |
---|---|
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | This compound |
CAS Number | 1956340-44-5 |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and a ligand for various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism.
- Toll-like Receptor (TLR) Agonism : The compound exhibits agonistic activity towards TLR8, which is involved in the immune response. This interaction can enhance the production of pro-inflammatory cytokines, making it a potential candidate for vaccine adjuvants .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. For instance, bis(benzimidazole) complexes derived from similar structures have been found to sensitize melanoma cells to radiation therapy without harming normal cells .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit liver alcohol dehydrogenase effectively. This inhibition could potentially lead to novel treatments for alcohol-related disorders.
- TLR8 Agonistic Activity : Another research focused on the structure–activity relationship of benzimidazole derivatives revealed that this compound acts as a selective TLR8 agonist, stimulating Th1-polarizing cytokines such as IL-12 and IFN-γ in human peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzimidazole derivatives, confirming that this compound exhibited potent activity against both gram-positive and gram-negative bacteria .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,4-dimethylbenzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3/c1-6-4-3-5-7-8(6)11-9(10)12(7)2/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
CBMSIHURXLJUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)N)C |
Origin of Product |
United States |
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